molecular formula C11H15ClFN3O2 B3027121 N-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride CAS No. 1233954-80-7

N-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride

Cat. No.: B3027121
CAS No.: 1233954-80-7
M. Wt: 275.71
InChI Key: PFGKJLHZJRRQDT-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C11H15ClFN3O2 It is characterized by the presence of a piperidine ring substituted with a 2-fluoro-6-nitrophenyl group and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 6-position, yielding 2-fluoro-6-nitroaniline.

    Reductive Amination: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Piperidine Ring Formation: The resulting 2-fluoro-6-aminophenyl compound is then reacted with piperidine under appropriate conditions to form the piperidine ring.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)piperidin-4-amine hydrochloride
  • N-(2-Nitrophenyl)piperidin-4-amine hydrochloride
  • N-(2-Chloro-6-nitrophenyl)piperidin-4-amine hydrochloride

Uniqueness

N-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-fluoro-6-nitrophenyl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2.ClH/c12-9-2-1-3-10(15(16)17)11(9)14-8-4-6-13-7-5-8;/h1-3,8,13-14H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGKJLHZJRRQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C=CC=C2F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233954-80-7
Record name 4-Piperidinamine, N-(2-fluoro-6-nitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233954-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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